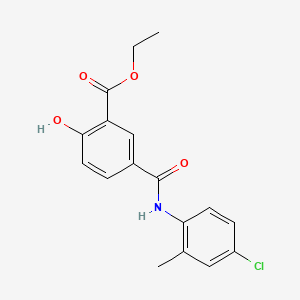
Benzoic acid, 5-(((4-chloro-2-methylphenyl)amino)carbonyl)-2-hydroxy-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(((4-chloro-2-methylphenyl)amino)carbonyl)-2-hydroxybenzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of an ethyl ester group, a hydroxy group, and a substituted aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(((4-chloro-2-methylphenyl)amino)carbonyl)-2-hydroxybenzoate typically involves the esterification of 5-(((4-chloro-2-methylphenyl)amino)carbonyl)-2-hydroxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to improve efficiency and yield. The use of alternative catalysts, such as solid acid catalysts, can also be explored to make the process more environmentally friendly.
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a quinone derivative.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted aniline derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which Ethyl 5-(((4-chloro-2-methylphenyl)amino)carbonyl)-2-hydroxybenzoate exerts its effects is often related to its ability to interact with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The exact pathways involved can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
- Ethyl 5-(((4-chlorophenyl)amino)carbonyl)-2-hydroxybenzoate
- Ethyl 5-(((4-methylphenyl)amino)carbonyl)-2-hydroxybenzoate
- Ethyl 5-(((4-bromophenyl)amino)carbonyl)-2-hydroxybenzoate
Comparison: Ethyl 5-(((4-chloro-2-methylphenyl)amino)carbonyl)-2-hydroxybenzoate is unique due to the presence of both a chloro and a methyl group on the phenyl ring. This combination can influence the compound’s reactivity and interactions with other molecules. For example, the electron-withdrawing effect of the chloro group can make the compound more susceptible to nucleophilic attack, while the electron-donating effect of the methyl group can stabilize certain intermediates in chemical reactions.
Propriétés
Numéro CAS |
38507-94-7 |
|---|---|
Formule moléculaire |
C17H16ClNO4 |
Poids moléculaire |
333.8 g/mol |
Nom IUPAC |
ethyl 5-[(4-chloro-2-methylphenyl)carbamoyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C17H16ClNO4/c1-3-23-17(22)13-9-11(4-7-15(13)20)16(21)19-14-6-5-12(18)8-10(14)2/h4-9,20H,3H2,1-2H3,(H,19,21) |
Clé InChI |
WCOUDZCAJTZYGJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Boc-8-oxo-3-azabicyclo[4.2.0]octane](/img/structure/B13818932.png)
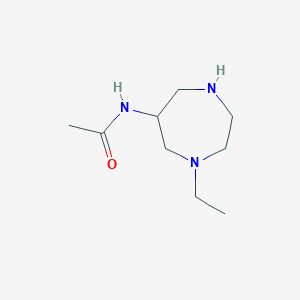
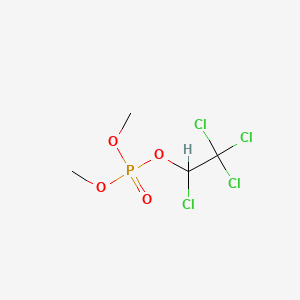
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[6-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B13818954.png)
![(3A'R,5'S,6'S,6a'R)-6'-hydroxytetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxole]-5'-carbaldehyde](/img/structure/B13818956.png)
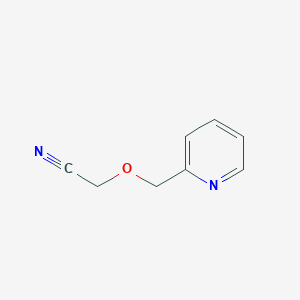
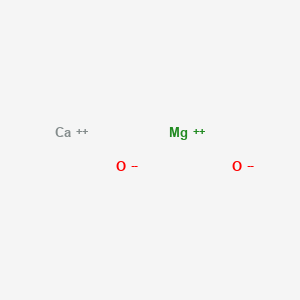

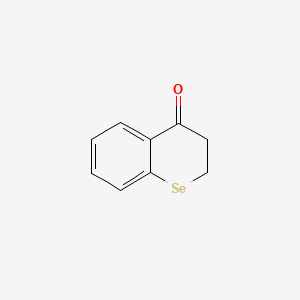
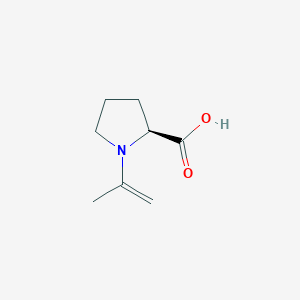
![(Bicyclo[2.2.1]hepta-2,5-diene)dichlororuthenium(II)](/img/structure/B13818985.png)
![Acetic acid,2-chloro-2-[2-(4-chlorophenyl)hydrazinylidene]-, methyl ester](/img/structure/B13818987.png)
![acetic acid;(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B13818993.png)
![(1S)-3-(dimethylamino)bicyclo[2.2.1]heptan-2-ol](/img/structure/B13819018.png)
